Succinic acid, [1,4-14C]
Overview
Description
Succinic acid, [1,4-14C] is a radiolabeled form of succinic acid, where the carbon atoms at positions 1 and 4 are replaced with the radioactive isotope carbon-14. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4. . The radiolabeled version is used extensively in biochemical research to trace metabolic pathways and study the dynamics of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of succinic acid, [1,4-14C] typically involves the incorporation of carbon-14 into the succinic acid molecule. One common method is the catalytic hydrogenation of maleic acid or its anhydride, where the carbon-14 isotope is introduced during the synthesis of the precursor . The reaction conditions often involve the use of nickel or palladium-based catalysts under high pressure and temperature to achieve the desired conversion .
Industrial Production Methods: Industrial production of succinic acid generally involves the fermentation of renewable biomass using engineered microbial strains. These strains are optimized to produce high yields of succinic acid through metabolic engineering techniques . The process involves anaerobic fermentation, where microorganisms such as Actinobacillus succinogenes convert sugars into succinic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to fumaric acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 1,4-butanediol using hydrogen gas in the presence of a catalyst.
Substitution: Succinic acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a nickel or palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Fumaric acid.
Reduction: 1,4-butanediol.
Substitution: Succinic acid esters and amides
Scientific Research Applications
Succinic acid, [1,4-14C] is widely used in scientific research due to its radiolabeled nature, which allows for the tracing of metabolic pathways. Some key applications include:
Chemistry: Used to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of carbon atoms in the TCA cycle.
Medicine: Utilized in research on metabolic disorders and mitochondrial diseases.
Industry: Applied in the development of biodegradable plastics and green solvents
Mechanism of Action
Succinic acid plays a crucial role in the TCA cycle, where it is converted to fumaric acid by the enzyme succinate dehydrogenase. This conversion is part of the electron transport chain, which is essential for ATP production in cells. The radiolabeled form, succinic acid, [1,4-14C], allows researchers to track the movement and transformation of succinate within the cell, providing insights into cellular metabolism and energy production .
Comparison with Similar Compounds
Fumaric Acid: An intermediate in the TCA cycle, formed by the oxidation of succinic acid.
Malic Acid: Another TCA cycle intermediate, formed from fumaric acid.
Glutaric Acid: A dicarboxylic acid similar in structure but with an additional carbon atom.
Uniqueness: Succinic acid, [1,4-14C] is unique due to its radiolabeled nature, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes. Unlike its non-labeled counterparts, it provides a means to visualize and quantify the movement of carbon atoms within biological systems .
Properties
IUPAC Name |
(1,4-14C2)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-NUQCWPJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[14C](=O)O)[14C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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